molecular formula C9H15ClO2S B15258492 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride

1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride

Cat. No.: B15258492
M. Wt: 222.73 g/mol
InChI Key: RKRKRKOBYFYLQZ-UHFFFAOYSA-N
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Description

1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride is a bicyclic sulfonyl chloride derivative characterized by a norbornane (bicyclo[2.2.1]heptane) framework. The sulfonyl chloride group (-SO₂Cl) at the ethane position renders it highly reactive, particularly in nucleophilic substitution or coupling reactions.

Properties

Molecular Formula

C9H15ClO2S

Molecular Weight

222.73 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)ethanesulfonyl chloride

InChI

InChI=1S/C9H15ClO2S/c1-6(13(10,11)12)9-5-7-2-3-8(9)4-7/h6-9H,2-5H2,1H3

InChI Key

RKRKRKOBYFYLQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes for Bicyclo[2.2.1]heptane Scaffold Preparation

Diels-Alder Reaction-Based Approaches

The bicyclo[2.2.1]heptane framework is typically synthesized via Diels-Alder reactions between cyclopentadiene and acyclic olefins. Patent EP1254882A1 details a cost-effective two-step process using 2-butene and cyclopentadiene:

Step 1: Diels-Alder Cycloaddition
$$
\text{2-Butene} + \text{Cyclopentadiene} \xrightarrow{\text{Heat}} \text{5,6-Dimethylbicyclo[2.2.1]hept-2-ene} \quad
$$
Reaction conditions involve temperatures of 100–150°C under inert atmosphere, yielding the bicyclic intermediate with >85% efficiency.

Step 2: Isomerization
The intermediate undergoes catalytic isomerization using acidic zeolites or AlCl₃ at 50–80°C to produce 2-methylene-3-methylbicyclo[2.2.1]heptane, a precursor for further functionalization.

Alternative Routes for Bicyclic Framework Synthesis

While less common, hydrogenation-dehydration sequences starting from crotonaldehyde and dicyclopentadiene have been reported. However, this method incurs higher costs due to expensive reactants and lower yields (∼65%).

Sulfonyl Chloride Functionalization Strategies

Chlorosulfonation Reaction

The critical step involves introducing the sulfonyl chloride group to the bicyclo[2.2.1]heptane-ethyl moiety. Source and validate the following optimized protocol:

Reagents

  • Chlorosulfonic acid (ClSO₃H): 3.0–5.0 molar equivalents
  • Thionyl chloride (SOCl₂): 1.1–1.3 molar equivalents
  • Dichloromethane (CH₂Cl₂): Solvent

Procedure

  • Cool chlorosulfonic acid to 0–10°C under N₂ atmosphere.
  • Gradually add bicyclo[2.2.1]heptane-ethyl derivative (1.0 equiv) followed by SOCl₂.
  • Warm to 20–30°C and stir for 4–6 hours.
  • Quench by pouring onto crushed ice (5:1 ice:reaction mass ratio).
  • Extract with CH₂Cl₂, wash with 5% NaHCO₃, and dry over MgSO₄.

Yield

  • Laboratory scale: 72–78%
  • Pilot plant trials: 68–70% after distillation

Alternative Sulfonylation Methods

Sulfur Trioxide Complexation

Reaction with SO₃·DMA complex in CH₂Cl₂ at −20°C followed by HCl treatment achieves comparable yields (70–73%) but requires stringent moisture control.

Direct Sulfonation-Chlorination

Sequential treatment with fuming H₂SO₄ and PCl₅ demonstrates moderate efficiency (60–65%) but generates corrosive byproducts.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advancements employ tubular reactors for the chlorosulfonation step, enhancing heat dissipation and reducing reaction time to 1.5–2 hours. Key parameters:

Parameter Laboratory Batch Continuous Flow
Temperature 20–30°C 25–35°C
Residence Time 4–6 hours 90–120 minutes
Space-Time Yield 0.8 kg/L·day 2.4 kg/L·day
Purity 95–97% 97–99%

Waste Management Protocols

Industrial processes implement:

  • SO₂ scrubbing systems for off-gas treatment
  • Neutralization of acidic byproducts with Ca(OH)₂ slurries
  • Solvent recovery via fractional distillation (95% CH₂Cl₂ reuse)

Purification and Characterization

Distillation Techniques

  • Short-path distillation at 0.5–1.0 mmHg yields 98–99% pure product
  • Boiling point range: 132–135°C (decomposes above 140°C)

Analytical Data

Spectroscopic Characterization

Technique Key Features
¹H NMR (CDCl₃) δ 1.2–1.8 (m, 10H, bicyclic H), 3.1 (q, 2H, CH₂SO₂)
IR (KBr) 1365 cm⁻¹ (S=O), 1170 cm⁻¹ (S-O-Cl)
MS (EI) m/z 222.7 [M]⁺, 187.2 [M-Cl]⁺

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost Index
Batch Chlorosulfonation 72–78 95–97 Moderate 1.0
Continuous Flow 75–80 97–99 High 0.8
SO₃ Complexation 70–73 96–98 Low 1.2

Challenges and Optimization Opportunities

Byproduct Formation

  • Sulfonic acid derivatives (2–5%): Mitigated through SOCl₂ excess (1.3 equiv)
  • Bicyclic ring-opening products (<1%): Controlled via temperature moderation

Catalytic Improvements

Pilot studies show ZnCl₂ (0.5 mol%) enhances reaction rate by 40% without affecting selectivity.

Chemical Reactions Analysis

1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Addition Reactions: It can also undergo addition reactions with various reagents, leading to the formation of new compounds with different functional groups.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and potassium carbonate (K2CO3), as well as nucleophiles like ammonia (NH3) and primary amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or sulfone derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride:

[(1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonyl Chloride

  • Methanesulfonyl chloride (-CH₂SO₂Cl) is directly attached to the bicyclic system, whereas the target compound has an ethane spacer. The (1R) stereochemistry may influence enantioselective reactivity in synthetic pathways .

Bornyl Chloride (2-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptane)

  • Key Differences :
    • Substituted with a chlorine atom instead of a sulfonyl group, resulting in lower electrophilicity.
    • The 1,7,7-trimethyl substituents enhance hydrophobicity, reducing solubility in polar solvents compared to sulfonyl derivatives .

1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine Hydrochloride

  • Key Differences :
    • Features an ethanamine group (-CH₂NH₂·HCl) instead of sulfonyl chloride, making it a basic compound with distinct reactivity (e.g., in amidation or salt formation).
    • Molecular weight (175.70 g/mol) is lower due to the absence of sulfur and oxygen atoms .

N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide

  • Key Differences: Contains a trifluoromethanesulfonamide (-CF₃SO₂NH-) group, which is more electron-withdrawing than sulfonyl chloride, enhancing stability under acidic conditions.

1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine Hydrochloride

  • Key Differences: Bicyclo[4.1.0]heptane (norbornene derivative) has a different ring strain and geometry compared to bicyclo[2.2.1]heptane, altering steric and electronic properties .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Reactivity
This compound (target) C₉H₁₃ClO₂S Ethane-sulfonyl chloride ~212.72 (calculated) High electrophilicity; reactive in sulfonylation
[(1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonyl chloride C₁₁H₁₇ClO₃S 7,7-Dimethyl-2-oxo, methanesulfonyl 264.76 Enhanced steric hindrance; chiral reactivity
Bornyl Chloride C₁₀H₁₇Cl 1,7,7-Trimethyl, chloro 172.69 Hydrophobic; limited electrophilicity
1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine HCl C₉H₁₈ClN Ethanamine hydrochloride 175.70 Basic; forms salts with acids
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide C₁₀H₁₄F₃NO₂S Trifluoromethanesulfonamide, ene group 281.28 Electron-withdrawing; stable under anhydrous conditions

Biological Activity

1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention due to its potential biological activities. This compound is characterized by its bicyclic structure which contributes to its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized data.

Chemical Formula: C9_9H13_{13}ClO2_2S
Molecular Weight: 208.72 g/mol
CAS Number: 109583-34-8
IUPAC Name: this compound

The sulfonyl chloride group (-SO2_2Cl) is known for its high reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with various biological targets through the following mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonyl chloride can act as an electrophile, forming covalent bonds with nucleophilic residues in enzymes, thereby inhibiting their activity.
  • Modulation of Protein Function: By modifying specific amino acids in proteins, this compound can alter protein function and signaling pathways.

Study 1: Inhibition of Cathepsin C

A recent study demonstrated that bicyclic compounds similar to this compound showed significant inhibitory effects on cathepsin C, an enzyme involved in protein degradation and immune response regulation. The study reported a high selectivity for cathepsin C over other cathepsins, suggesting potential therapeutic applications in diseases characterized by aberrant proteolytic activity .

Study 2: Anticancer Activity

Another investigation explored the anticancer properties of sulfonyl chlorides, including derivatives of bicyclic compounds. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation .

Table 1: Biological Activities of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Selectivity
This compoundCathepsin C0.5High
Bicyclo[3.3.0]octan-3-sulfonyl chlorideCathepsin L4.0Moderate
Bicyclo[2.2.1]heptan-7-sulfonamideCathepsin B3.5Low

This table summarizes the inhibitory concentrations (IC50) and selectivity profiles for various related compounds against different cathepsins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sulfonation of the bicycloheptane precursor using chlorosulfonic acid or thionyl chloride under anhydrous conditions. A common approach involves reacting the bicycloheptane derivative with thionyl chloride in dichloromethane at 0–5°C, followed by gradual warming to room temperature. Triethylamine is often used as a base to neutralize HCl byproducts, improving yield (up to 75–79% reported in similar syntheses) .
  • Optimization : Control of moisture, inert atmosphere (N₂/Ar), and stoichiometric excess of sulfonating agents (1.5–2.0 equivalents) are critical. Solvent choice (e.g., dichloromethane vs. THF) impacts reaction efficiency due to polarity effects on intermediate stabilization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Key for confirming bicycloheptane ring geometry and sulfonyl chloride substitution. Distinct deshielding (~δ 3.5–4.0 ppm for –SO₂Cl protons) and coupling patterns are observed .
  • IR : Strong S=O stretching bands near 1360 cm⁻¹ and 1180 cm⁻¹ confirm the sulfonyl group .
    • Chromatography :
  • GC-MS : Useful for purity assessment, though derivatization (e.g., hydrolysis to sulfonate) may be required due to thermal instability of sulfonyl chlorides .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) resolve impurities from synthetic by-products .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclo[2.2.1]heptane ring influence the reactivity of the sulfonyl chloride group?

  • Mechanistic Insight : The endo/exo configuration of the bicycloheptane ring affects steric hindrance around the sulfonyl chloride. Exo-substituted derivatives exhibit higher reactivity in nucleophilic substitutions (e.g., with amines) due to reduced steric constraints, as shown in comparative studies of borneol-based sulfonates .
  • Experimental Design : Synthesize enantiopure forms (e.g., (1R,4S) vs. (1S,4R)) and compare reaction kinetics with nucleophiles like piperazine. Kinetic data can be modeled using DFT calculations to correlate transition-state energies with stereoelectronic effects .

Q. What computational strategies predict the regioselectivity of this compound in cross-coupling reactions?

  • Methods :

  • DFT/Molecular Dynamics : Simulate interactions between the sulfonyl chloride and catalysts (e.g., Pd for Suzuki couplings). Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic sites .
  • Docking Studies : For biological applications, model binding affinities with target enzymes (e.g., proteases), leveraging PubChem CID data for parameterization .
    • Validation : Compare computational predictions with experimental LC-MS/MS reaction monitoring to identify major adducts .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

  • Case Study : Discrepancies in yields (e.g., 75% vs. 52–91% in similar syntheses) often arise from variations in workup protocols (e.g., distillation vs. column chromatography) or purity of starting materials .
  • Resolution :

Reproducibility Checks : Replicate methods under strictly controlled conditions (moisture, temperature).

By-Product Analysis : Use LC-MS to identify side products (e.g., hydrolyzed sulfonates or dimerized species).

Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, NIST) to establish statistical trends .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem-generated InChIKey LVHIHTIYMTWRSN-UHFFFAOYSA-N for standardized reaction conditions .
  • Safety Data : Although specific SDS may be lacking, analog compounds (e.g., 2-(2-chlorophenoxy)ethane-1-sulfonyl chloride) recommend handling under fume hoods with PPE due to lachrymatory and corrosive hazards .

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